molecular formula C8H7ClF2O2 B1417315 [5-Chloro-2-(difluoromethoxy)phenyl]methanol CAS No. 773868-63-6

[5-Chloro-2-(difluoromethoxy)phenyl]methanol

Cat. No.: B1417315
CAS No.: 773868-63-6
M. Wt: 208.59 g/mol
InChI Key: WRCKBMKBPHCJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-2-(difluoromethoxy)phenyl]methanol: is an organic compound with the molecular formula C8H7ClF2O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methanol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde.

    Reaction with Difluoromethyl Ether: The starting material is reacted with difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to convert the aldehyde group to a methanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Catalysts: Utilizing catalysts to enhance reaction efficiency.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(difluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-(difluoromethoxy)benzaldehyde or 5-chloro-2-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-(difluoromethoxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-Chloro-2-(difluoromethoxy)phenyl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The methanol group may also play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [5-Chloro-2-(trifluoromethoxy)phenyl]methanol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    [5-Chloro-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    [5-Chloro-2-(fluoromethoxy)phenyl]methanol: Similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in [5-Chloro-2-(difluoromethoxy)phenyl]methanol imparts unique chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

[5-chloro-2-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCKBMKBPHCJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262057
Record name 5-Chloro-2-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773868-63-6
Record name 5-Chloro-2-(difluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773868-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-chloro-2-(difluoromethoxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Reactant of Route 2
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[5-Chloro-2-(difluoromethoxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.